molecular formula C7H5ClLiNO3 B13487194 Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate

Cat. No.: B13487194
M. Wt: 193.5 g/mol
InChI Key: LSLZGYMEYRZGHR-UHFFFAOYSA-M
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Description

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is an organic compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique chemical structure, which includes a lithium ion and a chloropyridinyl group, making it a valuable subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate typically involves the reaction of 3-chloropyridine with lithium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C. The process requires careful monitoring to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to maintain precise reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloropyridinyl group plays a crucial role in its binding affinity and specificity. The lithium ion can also influence cellular signaling pathways, contributing to its overall effects .

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate: Similar structure but with the chloropyridinyl group at a different position.

    Lithium(1+) 2-[(3-bromopyridin-2-yl)oxy]acetate: Similar structure but with a bromine atom instead of chlorine.

    Lithium(1+) 2-[(3-fluoropyridin-2-yl)oxy]acetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is unique due to its specific chloropyridinyl group positioning, which influences its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C7H5ClLiNO3

Molecular Weight

193.5 g/mol

IUPAC Name

lithium;2-(3-chloropyridin-2-yl)oxyacetate

InChI

InChI=1S/C7H6ClNO3.Li/c8-5-2-1-3-9-7(5)12-4-6(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1

InChI Key

LSLZGYMEYRZGHR-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=C(N=C1)OCC(=O)[O-])Cl

Origin of Product

United States

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